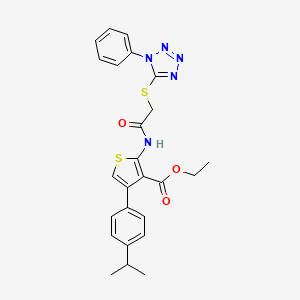![molecular formula C18H16F3N5O2 B2826158 3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 483993-57-3](/img/structure/B2826158.png)
3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H16F3N5O2 and its molecular weight is 391.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antisecretory Activity and Gastric Acid Reduction
Compounds with the tetrazole moiety, similar to the one described, have been synthesized and evaluated for their gastric acid antisecretory activity. For example, a study by Ueda et al. (1991) demonstrated that N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, having a tetrazol-5-ylthio moiety, showed significant antisecretory activity against histamine-induced gastric acid secretion in rats. This indicates the potential of such compounds in the development of antiulcer agents (Ueda et al., 1991).
Anticancer Activity
Derivatives of compounds bearing resemblance to the one inquired about have been investigated for their anticancer properties. Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and found them to exhibit significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines. These findings underscore the therapeutic potential of such compounds in oncology (Tumosienė et al., 2020).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds exhibited high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. The study demonstrates the applicability of such compounds in developing new therapeutic strategies against cancer (Pişkin et al., 2020).
Antibacterial and Antifungal Agents
Helal et al. (2013) synthesized a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives and evaluated their antibacterial and antifungal activities. The study revealed significant antimicrobial activities among the synthesized compounds, highlighting their potential as the basis for new antibacterial and antifungal agents (Helal et al., 2013).
Pharmacokinetics and Metabolism Studies
Research on propanamide derivatives, like the SARMs (Selective Androgen Receptor Modulators), has provided insights into the pharmacokinetics and metabolism of these compounds in preclinical studies. For instance, Wu et al. (2006) detailed the pharmacokinetics, metabolism, and extensive metabolite profiling of S-1, a potent SARM, in rats. This study contributes to understanding the molecular properties and metabolism of similar compounds, aiding in the development of therapeutic agents with ideal pharmacokinetic characteristics (Wu et al., 2006).
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-28-14-7-2-4-11(8-14)9-15(16-23-25-26-24-16)17(27)22-13-6-3-5-12(10-13)18(19,20)21/h2-8,10,15H,9H2,1H3,(H,22,27)(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFMGXSGASOMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

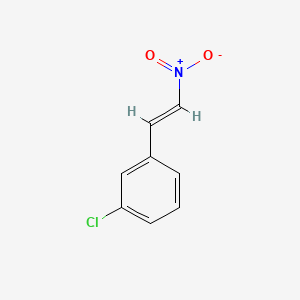
![1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2826076.png)
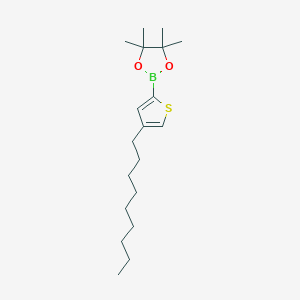
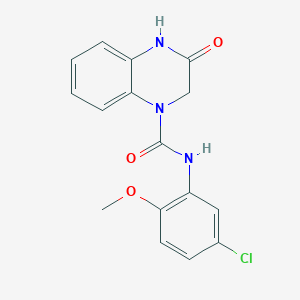
![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)
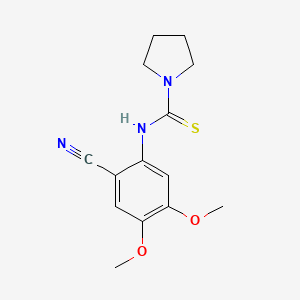
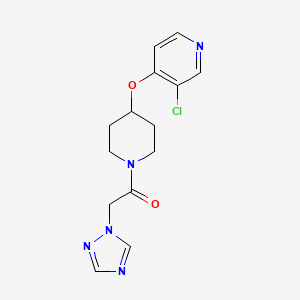
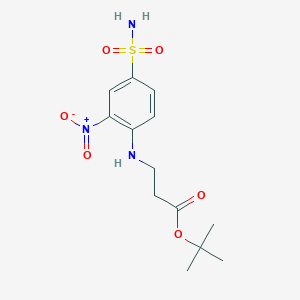
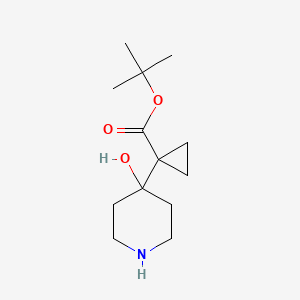

![2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826092.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)
